REACTION_CXSMILES
|
C(OC[N:5]1[C:13]2[C:12](=[O:14])[N:11]([CH2:15][CH3:16])[C:10](=[O:17])[N:9]([CH3:18])[C:8]=2[N:7]=[CH:6]1)C.Cl>C(O)C>[CH2:15]([N:11]1[C:12](=[O:14])[C:13]2[NH:5][CH:6]=[N:7][C:8]=2[N:9]([CH3:18])[C:10]1=[O:17])[CH3:16]
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Name
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7-ethoxymethyl-1-ethyl-3-methylxanthine
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Quantity
|
28.7 g
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Type
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reactant
|
Smiles
|
C(C)OCN1C=NC=2N(C(N(C(C12)=O)CC)=O)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated to dryness
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Type
|
CUSTOM
|
Details
|
the residue which remained was crystallized in ethyl acetate/diisopropyl ether
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(=O)N(C=2N=CNC2C1=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |